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Compound of Interest

Compound Name: 2-Methylquinolin-3-ol

Cat. No.: B1297092

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous pharmaceuticals and natural products.[1] These compounds exhibit a vast spectrum
of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
2-Methylquinolin-3-ol (CAS 613-19-4) is of particular interest due to its specific substitution
pattern: a methyl group at the 2-position and a hydroxyl group at the 3-position.[3] This
arrangement of a hydrogen bond donor (-OH) and a hydrophobic group (-CHs) on the
heteroaromatic ring creates a molecule with a high potential for forming specific, directional
intermolecular interactions. Elucidating its crystal structure is therefore paramount to
understanding its solid-state behavior, such as polymorphism, and provides a rational basis for
designing new derivatives with enhanced therapeutic profiles.[4]

From Synthesis to Single Crystal: A Methodical
Approach

The journey to structural elucidation begins with the synthesis of high-purity material and the
subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Methylquinolin-3-ol

A common and effective route for synthesizing 2-Methylquinolin-3-ol involves the
condensation of o-aminobenzaldehyde with chloroacetone.[5][6] This method provides a
reliable pathway to the target molecule in good yield.

Synthesis Protocol Overview:
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e A solution of o-aminobenzaldehyde and chloroacetone is prepared in a suitable solvent such
as tetrahydrofuran.[6]

e Asecond aqueous solution containing a base (e.g., sodium hydroxide) is prepared.[6]

e The two solutions are mixed and reacted, often in a microchannel reactor to ensure precise
control over reaction conditions and maximize yield.[6]

e The resulting product, 2-Methylquinolin-3-ol, is then separated and purified using standard
techniques like recrystallization or column chromatography to achieve the high purity
required for crystallization.

The Art of Crystallization: Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The
goal is to encourage slow, ordered growth from a supersaturated solution, minimizing defects in
the crystal lattice. The slow evaporation technique is a field-proven method for achieving this.

Experimental Protocol: Slow Evaporation Crystallization

e Solvent Selection: Choose a solvent or solvent system in which 2-Methylquinolin-3-ol has
moderate solubility. Ethanol or an ethanol/water mixture are common starting points. The key
is that the solvent should evaporate slowly at a stable temperature.

e Solution Preparation: Prepare a nearly saturated solution of the purified compound in the
chosen solvent at room temperature. Gentle warming can be used to dissolve the material
fully.

« Filtration: Filter the solution through a syringe filter (e.g., 0.22 um PTFE) into a clean, dust-
free vial. This removes any microscopic particles that could act as uncontrolled nucleation
sites, leading to a shower of tiny crystals instead of a few large ones.

» Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two
small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a
vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of
the lab, at a constant temperature.
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e Monitoring and Harvesting: Observe the vial periodically over several days to weeks. Once
well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) appear,
they can be carefully harvested from the mother liquor using a pipette or a small loop.

The causality behind this meticulous protocol is to maintain the solution in a state of slight
supersaturation for an extended period, allowing molecules to deposit onto a limited number of
growing crystal faces in a highly ordered fashion.
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Figure 1: Workflow from synthesis to structure elucidation for 2-Methylquinolin-3-ol.
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Structural Elucidation and Supramolecular
Assembly

The definitive atomic arrangement is determined by single-crystal X-ray diffraction. While a
specific, publicly archived crystal structure for 2-Methylquinolin-3-ol (CAS 613-19-4) was not
identified in a comprehensive search of leading databases, we can detail the type of data
obtained and confidently predict its structural features based on its known functional groups
and analysis of closely related quinoline structures.

Crystallographic Data: An lllustrative Example

To illustrate the results of a successful structure determination, the table below presents
crystallographic data for a related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.[7]
This data provides the fundamental parameters of the crystal's unit cell—the basic repeating
block of the structure.

Table 1: Representative Crystallographic Data for a 2-Methylquinoline Analogue (2-Chloro-6-
methylquinoline-3-carbaldehyde)[7]
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Parameter Value
Chemical Formula C11HsCINO
Formula Weight 205.63
Crystal System Monoclinic
Space Group P2i/c

a (A) 5.944

b (A) 3.9210

c (A 20.390

B () 101.377
Volume (A3) 465.9

Z (Molecules/Unit Cell) 2

R-factor (%) 3.4

Predicted Molecular and Supramolecular Structure of 2-
Methylquinolin-3-ol

Based on its molecular structure, the solid-state packing of 2-Methylquinolin-3-ol is expected
to be dominated by a robust hydrogen-bonding network.

e Primary Interaction: O—H---N Hydrogen Bonding: The most powerful and directional non-
covalent interaction will be the hydrogen bond formed between the hydroxyl group (-OH) of
one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. This
type of interaction is a classic and highly reliable motif in heterocyclic crystal engineering,
leading to the formation of well-defined supramolecular chains or dimers.

e Secondary Interactions: 1t-1t Stacking: The planar, aromatic quinoline rings are primed for Tt-
Tt stacking interactions. These interactions, where the electron clouds of adjacent rings
attract one another, will likely dictate how the primary hydrogen-bonded chains pack
together, contributing significantly to the overall stability of the crystal lattice.
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Figure 2: Predicted primary and secondary intermolecular interactions in the crystal lattice of 2-
Methylquinolin-3-ol.

Implications for Pharmaceutical Development

Understanding these structural details is not merely an academic exercise; it provides
actionable intelligence for drug development.

o Rational Drug Design: Knowledge of the key O—H-:-N hydrogen bond provides a clear
strategy for creating co-crystals. By introducing a co-former molecule with a complementary
hydrogen bond donor or acceptor, one can systematically alter properties like solubility and
dissolution rate.

e Polymorphism Risk Assessment: The presence of strong, directional interactions like the O—
H---N bond, combined with less specific 1t-1t stacking, suggests a high likelihood of
polymorphism—the ability to form multiple crystal structures. A thorough crystallographic
study is the first and most critical step in identifying and characterizing different polymorphs,
each of which can have unique properties and must be controlled during manufacturing.

e Structure-Activity Relationship (SAR): A definitive crystal structure provides the precise 3D
coordinates of the molecule. This information is invaluable for computational modeling and
docking studies, allowing scientists to visualize how 2-Methylquinolin-3-ol or its derivatives
might bind to a biological target, thereby guiding the synthesis of more potent and selective
analogues.

Conclusion

While the specific crystal structure of 2-Methylquinolin-3-ol remains to be publicly reported, a
thorough analysis based on its constituent functional groups and the well-documented behavior
of related quinoline compounds allows for a confident prediction of its supramolecular
assembly. The structure is anticipated to be governed by a robust O—H---N hydrogen-bonding
motif, leading to chain formation, with these chains further organized by -1t stacking
interactions. This detailed structural hypothesis provides a powerful framework for researchers,
guiding experimental efforts in crystallization, polymorphism screening, and the rational design
of new chemical entities for therapeutic applications. The eventual experimental validation of
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this structure will be a valuable addition to the field of solid-state chemistry and medicinal
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
. chemscene.com [chemscene.com]

. CAS 613-19-4: 2-methylquinolin-3-ol | CymitQuimica [cymitquimica.com]

. 2-methylquinolin-3-ol synthesis - chemicalbook [chemicalbook.com]

1
2
3
e 4. 2-methylquinolin-3-ol | 613-19-4 [chemicalbook.com]
5
6. 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
7

. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Strategic Importance of 2-Methylquinolin-3-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297092#2-methylquinolin-3-ol-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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